molecular formula C5H9Cl2N3OS B15300941 2-Methyl-1,3-thiazole-5-carbohydrazide dihydrochloride

2-Methyl-1,3-thiazole-5-carbohydrazide dihydrochloride

Cat. No.: B15300941
M. Wt: 230.12 g/mol
InChI Key: OSRWOTKRZYBOIV-UHFFFAOYSA-N
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Description

2-Methyl-1,3-thiazole-5-carbohydrazide dihydrochloride is a heterocyclic organic compound that contains a thiazole ring. Thiazole rings are known for their aromatic properties and are found in various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,3-thiazole-5-carbohydrazide dihydrochloride typically involves the reaction of 2-methylthiazole with hydrazine hydrate under reflux conditions. The reaction is carried out in an ethanol solvent, and the product is isolated by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,3-thiazole-5-carbohydrazide dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted thiazole derivatives .

Scientific Research Applications

2-Methyl-1,3-thiazole-5-carbohydrazide dihydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-thiazole-5-carbohydrazide dihydrochloride involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. For example, it may bind to DNA and interfere with replication processes, leading to cell death in certain contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1,3-thiazole-5-carbohydrazide dihydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications .

Properties

Molecular Formula

C5H9Cl2N3OS

Molecular Weight

230.12 g/mol

IUPAC Name

2-methyl-1,3-thiazole-5-carbohydrazide;dihydrochloride

InChI

InChI=1S/C5H7N3OS.2ClH/c1-3-7-2-4(10-3)5(9)8-6;;/h2H,6H2,1H3,(H,8,9);2*1H

InChI Key

OSRWOTKRZYBOIV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C(=O)NN.Cl.Cl

Origin of Product

United States

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